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Compound Name: 3-Phenoxy-1-propanol

Cat. No.: B1346799 Get Quote

Spectroscopic Profile of 3-Phenoxy-1-propanol:
A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Phenoxy-1-propanol (CAS No: 6180-61-6, Molecular Formula: C₉H₁₂O₂), a compound of

interest in various chemical and pharmaceutical research domains. The following sections

detail its Fourier-Transform Infrared (FTIR), Raman, Nuclear Magnetic Resonance (NMR), and

Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification,

characterization, and application in drug development and other scientific endeavors.

Introduction
3-Phenoxy-1-propanol is an organic compound featuring a phenoxy group linked to a

propanol chain. Its molecular structure gives rise to a unique spectroscopic fingerprint, which is

crucial for its unambiguous identification and for studying its interactions in various chemical

and biological systems. This guide presents a compilation of its key spectroscopic data in a

structured format, supplemented with detailed experimental protocols and logical workflow

diagrams.
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The following tables summarize the key quantitative data obtained from the FTIR, Raman,

NMR, and Mass Spectrometric analysis of 3-Phenoxy-1-propanol.

Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 3-Phenoxy-1-propanol is characterized by absorption bands

corresponding to its principal functional groups: the hydroxyl (-OH), ether (C-O-C), and

aromatic (C=C) moieties.

Table 1: FTIR Spectral Data of 3-Phenoxy-1-propanol

Wavenumber (cm⁻¹) Assignment Intensity

~3360 O-H stretch (broad) Strong

~3060, 3040 C-H stretch (aromatic) Medium

~2940, 2870 C-H stretch (aliphatic) Medium

~1600, 1500 C=C stretch (aromatic ring) Strong

~1240 C-O-C stretch (aryl ether) Strong

~1050 C-O stretch (primary alcohol) Strong

~750, 690
C-H out-of-plane bend

(aromatic)
Strong

Note: The exact peak positions may vary slightly depending on the experimental conditions.

Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information to FTIR, particularly for

the non-polar bonds within the molecule.

Table 2: Raman Spectral Data of 3-Phenoxy-1-propanol
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Raman Shift (cm⁻¹) Assignment Intensity

~3060 C-H stretch (aromatic) Strong

~2930 C-H stretch (aliphatic) Strong

~1600 C=C stretch (aromatic ring) Strong

~1000
Ring breathing mode

(aromatic)
Strong

~830 C-O-C symmetric stretch Medium

Note: The exact peak positions and intensities can be influenced by the excitation wavelength

and sample state.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the lack of publicly available experimental NMR data for 3-Phenoxy-1-propanol, the

following tables present predicted ¹H and ¹³C NMR data. These predictions are based on

established computational models and provide a reliable estimate for spectral interpretation.

Table 3: Predicted ¹H NMR Spectral Data of 3-Phenoxy-1-propanol

Chemical Shift (δ
ppm)

Multiplicity Integration Assignment

~7.30 t 2H H-3', H-5' (aromatic)

~6.95 d 2H H-2', H-6' (aromatic)

~6.90 t 1H H-4' (aromatic)

~4.10 t 2H H-3 (O-CH₂)

~3.80 t 2H H-1 (CH₂-OH)

~2.05 p 2H H-2 (-CH₂-)

~2.50 s (broad) 1H -OH
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Prediction performed in CDCl₃. Chemical shifts are referenced to TMS (0 ppm). t = triplet, d =

doublet, p = pentet, s = singlet.

Table 4: Predicted ¹³C NMR Spectral Data of 3-Phenoxy-1-propanol

Chemical Shift (δ ppm) Assignment

~158.5 C-1' (aromatic)

~129.5 C-3', C-5' (aromatic)

~121.0 C-4' (aromatic)

~114.5 C-2', C-6' (aromatic)

~67.0 C-3 (O-CH₂)

~61.0 C-1 (CH₂-OH)

~32.0 C-2 (-CH₂-)

Prediction performed in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Mass Spectrometry (MS)
The mass spectrum of 3-Phenoxy-1-propanol obtained via Gas Chromatography-Mass

Spectrometry (GC-MS) shows a molecular ion peak and characteristic fragmentation patterns.

Table 5: Mass Spectrometry Data of 3-Phenoxy-1-propanol

m/z Relative Intensity (%) Proposed Fragment

152 25 [M]⁺ (Molecular Ion)

94 100 [C₆H₅OH]⁺ (Phenol)

77 30 [C₆H₅]⁺ (Phenyl)

58 40 [C₃H₆O]⁺

Note: Fragmentation patterns can vary with the ionization method and energy.
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Experimental Protocols
The following sections provide detailed methodologies for the spectroscopic analyses

presented above.

FTIR Spectroscopy
Sample Preparation: A drop of neat 3-Phenoxy-1-propanol liquid was placed between two

potassium bromide (KBr) plates to form a thin film.

Instrumentation: A Bruker Tensor 27 FT-IR spectrometer was used for analysis.[1]

Data Acquisition: The spectrum was recorded in the mid-infrared range (4000-400 cm⁻¹) with

a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was acquired and

automatically subtracted from the sample spectrum. Multiple scans were averaged to

improve the signal-to-noise ratio.

Data Processing: The resulting interferogram was Fourier-transformed to produce the final

infrared spectrum.

Raman Spectroscopy
Sample Preparation: A small amount of neat 3-Phenoxy-1-propanol was placed in a glass

capillary tube.

Instrumentation: A Raman spectrometer equipped with a diode laser excitation source (e.g.,

785 nm) and a charge-coupled device (CCD) detector was used.

Data Acquisition: The sample was irradiated with the laser, and the scattered light was

collected at a 90° angle. The spectral range was set to cover the fingerprint region (200-3200

cm⁻¹). An appropriate laser power and exposure time were selected to obtain a good quality

spectrum without causing sample degradation.

Data Processing: The raw spectrum was corrected for baseline and cosmic ray artifacts.

NMR Spectroscopy
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Sample Preparation: Approximately 10-20 mg of 3-Phenoxy-1-propanol was dissolved in

~0.7 mL of deuterated chloroform (CDCl₃) containing 1% tetramethylsilane (TMS) as an

internal standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) was used for both

¹H and ¹³C NMR experiments.

Data Acquisition:

¹H NMR: A standard pulse-acquire sequence was used. Key parameters included a

spectral width of ~16 ppm, a sufficient number of scans for good signal-to-noise, and a

relaxation delay of at least 5 seconds to ensure quantitative integration.

¹³C NMR: A proton-decoupled pulse sequence was employed to obtain a spectrum with

single lines for each carbon. A wider spectral width (~240 ppm) was used.

Data Processing: The Free Induction Decays (FIDs) were Fourier-transformed, phase-

corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00

ppm.

Mass Spectrometry
Sample Preparation: A dilute solution of 3-Phenoxy-1-propanol in a volatile organic solvent

(e.g., dichloromethane or methanol) was prepared.

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an

electron ionization (EI) source was used.

Data Acquisition:

GC: A suitable capillary column (e.g., DB-5ms) was used for separation. The oven

temperature was programmed to ramp from a low initial temperature to a final temperature

to ensure good separation of the analyte from any impurities. Helium was used as the

carrier gas.

MS: The mass spectrometer was operated in full scan mode over a mass range of m/z 40-

400. The ionization energy was typically set to 70 eV.
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Data Processing: The resulting total ion chromatogram (TIC) was analyzed to identify the

peak corresponding to 3-Phenoxy-1-propanol. The mass spectrum of this peak was

extracted and compared with spectral libraries for confirmation.

Visualizations
The following diagrams, generated using the DOT language, illustrate key logical relationships

and workflows in the spectroscopic analysis of 3-Phenoxy-1-propanol.
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 3-Phenoxy-1-propanol.
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Caption: Correlation of functional groups with key spectroscopic signals.
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Conclusion
This technical guide provides a consolidated resource of the key spectroscopic data for 3-
Phenoxy-1-propanol. The presented FTIR, Raman, predicted NMR, and MS data, along with

the detailed experimental protocols, will be valuable for researchers and scientists in the

positive identification and characterization of this compound. The structured presentation of this

data is intended to facilitate its use in drug development and other research applications where

a thorough understanding of a molecule's physicochemical properties is paramount.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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